N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

γ-Secretase Alzheimer's Disease Structure-Activity Relationship (SAR)

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (CAS 208124-34-9) is the indispensable N-terminal building block for DAPT (GSI-IX), the gold-standard γ-secretase inhibitor in Alzheimer’s and Notch signaling research. The (S)-configured 3,5-difluorophenylacetyl moiety is pharmacophorically critical—SAR studies confirm this precise motif delivers IC50 <10 nM in cell-based assays, a potency unattainable with mono-fluorinated or non-halogenated analogs. Procuring this exact intermediate guarantees synthetic route fidelity and valid structure-activity data. Use it for in-house DAPT synthesis, construction of novel inhibitor libraries, or development of next-generation memapsin 2 (γ-secretase) leads. Supplied as a ≥98% purity white solid. Research use only.

Molecular Formula C11H11F2NO3
Molecular Weight 243.21 g/mol
CAS No. 208124-34-9
Cat. No. B030708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-Difluorophenyl)acetyl]-L-alanine
CAS208124-34-9
Synonyms3,5-Difluorophenylacetyl-(S)-alanine;  N-[(3,5-Difluorophenyl)acetyl]-(S)-alanine; 
Molecular FormulaC11H11F2NO3
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
InChIInChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1
InChIKeyWMFFVAZKIWXNQV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (CAS 208124-34-9): Chemical Identity and Core Biochemical Utility


N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (CAS 208124-34-9), also referred to as 3,5-difluorophenylacetyl-(S)-alanine, is a chiral L-alanine derivative with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol [1]. Its chemical structure consists of an L-alanine core N-acylated with a 3,5-difluorophenylacetyl group. This compound is not a terminal drug substance but a critical synthetic intermediate and a validated pharmacophoric fragment for the development of potent γ-secretase inhibitors, which are essential tools in Alzheimer's disease research and Notch signaling pathway studies [2]. Its defined stereochemistry (S-configuration) and unique 3,5-difluorophenyl substitution pattern are key determinants of its biological and synthetic utility .

Procurement Risk: Why N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine Cannot Be Arbitrarily Replaced by Other N-Acyl-L-alanine Derivatives


Substitution with structurally similar N-acyl-L-alanine derivatives (e.g., those with phenylacetyl, 4-fluorophenylacetyl, or other halogen substitution patterns) is not scientifically valid due to the strict structure-activity relationship (SAR) governing γ-secretase inhibition. Studies have established that the 3,5-difluorophenylacetyl group is a critical pharmacophore, delivering an IC50 of <10 nM in cell-based assays, a potency level not achieved by mono-fluorinated or non-fluorinated analogs [1]. Modifications to the alanyl residue, even by a single carbon variation, dramatically diminish inhibitory effect, indicating a stringent binding site requirement [2]. Using a generic or incorrectly substituted building block would not only fail to produce a potent inhibitor but would also compromise the validity of synthetic routes designed for specific advanced intermediates like DAPT (GSI-IX) [3].

Quantitative Evidence Guide for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine: Differentiated Performance in Research and Synthesis


Potency Benchmark: The 3,5-Difluorophenylacetyl Group as an Essential Pharmacophore for Sub-10 nM γ-Secretase Inhibition

A foundational SAR study identified that compounds containing the 3,5-difluorophenylacetyl group at the amino terminus of a hydroxytriamide scaffold achieve potent γ-secretase inhibition with an IC50 of <10 nM in a cell-based assay. This activity is specifically attributed to the 3,5-difluoro substitution pattern, establishing a clear potency threshold for inhibitors built from this core [1].

γ-Secretase Alzheimer's Disease Structure-Activity Relationship (SAR)

Synthetic Utility: N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine as the Direct Precursor to the Widely-Used γ-Secretase Inhibitor DAPT (GSI-IX)

This compound serves as the immediate and essential synthetic precursor to N-[N-(3,5-difluorophenylacetyl)-L-alanyl]-S-phenylglycine tert-butyl ester, universally known as DAPT or GSI-IX. DAPT is a standard, commercially available tool compound with well-characterized inhibitory activity, reducing total amyloid-β (Aβ) and Aβ42 production in human primary neuronal cultures with IC50 values of 115 nM and 200 nM, respectively [1]. The synthesis and potency of DAPT are contingent on the incorporation of this specific N-acyl-L-alanine fragment.

Chemical Synthesis Notch Signaling DAPT

Pharmacophoric Stringency: SAR Confirms Alanyl Residue Binding Site Intolerance

A study on DAPT analogues revealed a stringent binding site for the alanyl residue. Modifying this part of the molecule with even a one-carbon variation dramatically diminished its inhibitory effect on γ-secretase, underscoring that the entire N-[2-(3,5-difluorophenyl)acetyl]-L-alanine fragment is a finely tuned recognition element [1].

Medicinal Chemistry Enzyme Inhibition Alzheimer's Disease

Primary Application Scenarios for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine in Academic and Industrial Research


Synthesis of DAPT (GSI-IX) and Related γ-Secretase Inhibitors

This is the most direct and validated application. The compound is the essential N-terminal building block for the synthesis of DAPT, a gold-standard γ-secretase inhibitor used globally in Alzheimer's disease and Notch signaling research [1]. Procuring this specific intermediate is a prerequisite for any lab intending to produce in-house batches of DAPT or its direct analogues for biochemical or cell-based assays.

Structure-Activity Relationship (SAR) Studies of γ-Secretase Inhibitors

Researchers investigating the SAR of γ-secretase inhibitors use this compound as a core scaffold. Studies have shown that maintaining the 3,5-difluorophenylacetyl and L-alanyl components is critical for activity, while other moieties can be modified to tune potency and selectivity [2]. This compound serves as a reliable starting point for libraries of novel inhibitors.

Development of Advanced Amyloid-β (Aβ) Production Modulators

Beyond DAPT, the 3,5-difluorophenylacetyl-alanyl backbone is a validated motif for developing more advanced inhibitors, such as 'Compound E,' which couples this fragment to a benzodiazepinone moiety to create a potent memapsin 2 (γ-secretase) inhibitor [3]. This compound is therefore a key raw material for exploring next-generation therapeutic leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.